![molecular formula C19H17IO B14198933 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane CAS No. 919482-54-5](/img/structure/B14198933.png)
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane is an organic compound with the molecular formula C₁₉H₁₇IO. This compound is characterized by the presence of an oxolane ring, a phenyl group, and an iodo-substituted phenylmethyl group. It is of interest in various fields of chemical research due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane exerts its effects involves its interaction with specific molecular targets. The presence of the iodo group and the oxolane ring allows for unique reactivity and binding properties. The compound may participate in various pathways, depending on the functional groups present and the conditions of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethenylidene-2-[(2-bromophenyl)methyl]-5-phenyloxolane
- 3-Ethenylidene-2-[(2-chlorophenyl)methyl]-5-phenyloxolane
- 3-Ethenylidene-2-[(2-fluorophenyl)methyl]-5-phenyloxolane
Uniqueness
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodo group can participate in specific substitution reactions that are not as readily achievable with other halogens.
Eigenschaften
CAS-Nummer |
919482-54-5 |
|---|---|
Molekularformel |
C19H17IO |
Molekulargewicht |
388.2 g/mol |
InChI |
InChI=1S/C19H17IO/c1-2-14-12-19(15-8-4-3-5-9-15)21-18(14)13-16-10-6-7-11-17(16)20/h3-11,18-19H,1,12-13H2 |
InChI-Schlüssel |
RNDFSCRLUPDMKS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=C1CC(OC1CC2=CC=CC=C2I)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)



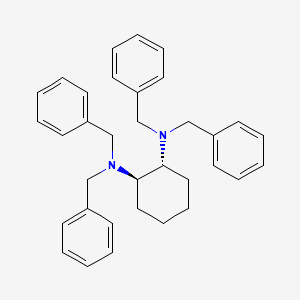
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
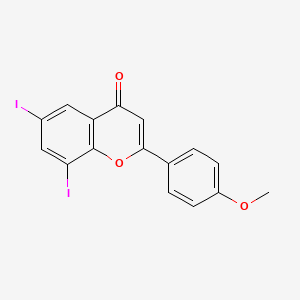
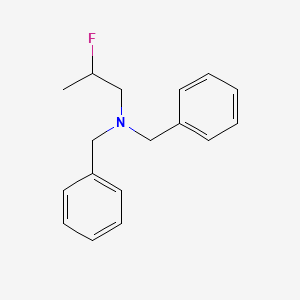
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
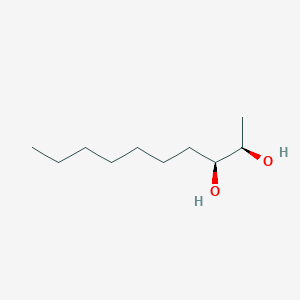
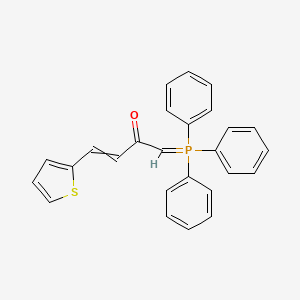
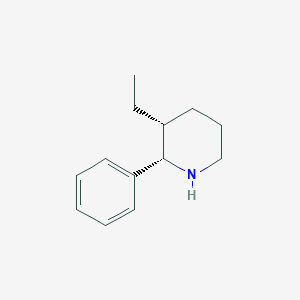

![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
